molecular formula C30H34N4O6 B6517469 N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[1-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]butanamide CAS No. 899910-59-9

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[1-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]butanamide

Katalognummer: B6517469
CAS-Nummer: 899910-59-9
Molekulargewicht: 546.6 g/mol
InChI-Schlüssel: KHXBOMDIXRFMGW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a synthetic molecule featuring a tetrahydroquinazolinone core substituted with a benzodioxole moiety and a cyclohexenylethyl carbamoyl group.

Eigenschaften

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-[1-[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34N4O6/c35-27(32-18-22-12-13-25-26(17-22)40-20-39-25)11-6-16-33-29(37)23-9-4-5-10-24(23)34(30(33)38)19-28(36)31-15-14-21-7-2-1-3-8-21/h4-5,7,9-10,12-13,17H,1-3,6,8,11,14-16,18-20H2,(H,31,36)(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHXBOMDIXRFMGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCC(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[1-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]butanamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups that contribute to its biological activity. Below is a summary of its chemical properties:

PropertyValue
Molecular Formula C23H27N3O5
Molar Mass 441.457 g/mol
LogP 2.12
Density 1.48 g/cm³ (predicted)
pKa 13.11 (predicted)

1. Anti-inflammatory Activity

Research indicates that compounds containing the benzodioxole moiety often exhibit anti-inflammatory properties. A study demonstrated that similar benzodioxole derivatives acted as competitive inhibitors of cyclooxygenase enzymes (COX), which are pivotal in the inflammatory response. In particular, certain derivatives showed IC50 values ranging from 0.725 µM to 27.06 µM against COX enzymes, suggesting that modifications to the benzodioxole structure can enhance COX inhibitory activity .

2. Cytotoxic Effects

In vitro studies have shown that derivatives of benzodioxole can exhibit cytotoxicity against various cancer cell lines. For instance, compounds with similar structures demonstrated significant cytotoxic effects on HeLa cells at higher concentrations. However, the effective doses for COX inhibition were noted to be at least ten times greater than those required for cytotoxicity .

The mechanisms underlying the biological activities of this compound are thought to involve:

  • Inhibition of Enzymatic Activity : The compound likely inhibits COX enzymes by binding to their active sites, thus reducing the production of pro-inflammatory mediators.
  • Induction of Apoptosis : Cytotoxic effects may be mediated through pathways that induce apoptosis in cancer cells, although specific pathways remain to be elucidated for this compound.

Case Studies and Research Findings

Several studies have investigated related compounds with similar structures:

  • Cyclooxygenase Inhibition : A series of benzodioxole derivatives were synthesized and tested for their COX inhibitory activity. The most potent compounds showed selectivity for COX2 over COX1, which is advantageous for reducing side effects associated with non-selective NSAIDs .
  • Cytotoxicity Assessment : In a comparative study involving various benzodioxole derivatives, it was found that modifications to the side chains significantly influenced cytotoxicity profiles against different cancer cell lines .
  • Antimicrobial Testing : A derivative was tested against several bacterial strains showing promising antimicrobial activity comparable to established antibiotics .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Similarity and Mechanisms of Action

Evidence indicates that compounds sharing structural scaffolds often exhibit overlapping mechanisms of action (MOA). For example:

  • Tetrahydroquinazolinone derivatives: Compounds with this core, such as those in (e.g., N-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide), target enzymes like cyclooxygenase or kinases due to hydrogen-bonding interactions with the carbonyl and amide groups .

Key Finding : Structural similarity (Tanimoto coefficient >0.85) correlates with a 20% likelihood of shared gene expression profiles, but biological context (e.g., cell type, assay conditions) significantly impacts functional outcomes .

Quantitative Structure-Activity Relationship (QSAR) Insights

QSAR models () emphasize that minor structural modifications—such as substituting the cyclohexenylethyl group with chlorophenyl () or fluorophenyl ()—can drastically alter bioactivity. For instance:

  • Electron-withdrawing substituents (e.g., -Cl, -F) enhance metabolic stability but may reduce binding affinity to hydrophilic targets.
  • Hydrophobic groups (e.g., cyclohexene) improve membrane permeability but increase off-target interactions .

Functional Divergence Despite Structural Similarity

While the query compound shares a tetrahydroquinazolinone scaffold with ’s thiazolidinone derivatives, its benzodioxole and cyclohexenylethyl substituents may confer distinct target selectivity. For example:

  • and show that natural product analogs with similar scaffolds (e.g., oleanolic acid vs. hederagenin) share MOA, but substituents like the benzodioxole group in the query compound could redirect activity toward neurological targets (e.g., serotonin receptors) .
  • highlights that structurally similar compounds may exhibit divergent gene expression profiles under different biological conditions (e.g., cancer vs. normal cells) .

Data Tables: Structural and Functional Comparisons

Table 1: Structural Comparison of Selected Analogs

Compound Core Structure Key Substituents Reported Targets
Query Compound Tetrahydroquinazolinone Benzodioxole, Cyclohexenylethyl Hypothetical: Kinases, GPCRs
N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide Thiazolidinone Chlorophenyl, Benzothiazole COX-2, MAPK
5,6-Methylenedioxy-2-aminoindan Benzodioxole Aminoindan Serotonin receptors

Table 2: Bioactivity Differences Driven by Substituents

Substituent Impact on Bioactivity Example Compound
Benzodioxole Enhances CNS penetration; serotonergic activity (+)-MBDB
Cyclohexenylethyl Increases hydrophobicity; off-target binding risk AB-CHMFUPPYCA
Chlorophenyl Improves metabolic stability; reduces solubility 4g ()

Research Implications and Limitations

  • Phenotypic Screening: suggests that whole-brain imaging could resolve functional differences between structurally similar compounds (e.g., query compound vs. MDMA analogs) .
  • Limitations : Structural similarity alone is insufficient to predict activity; biological validation (e.g., RNA-seq, docking) remains critical .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.